molecular formula C17H17N5O2S B12031687 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613248-41-2

4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12031687
CAS No.: 613248-41-2
M. Wt: 355.4 g/mol
InChI Key: LSIXSRZZYQZBEP-YBFXNURJSA-N
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Description

This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a Schiff base (benzylideneamino) moiety at position 4, a pyridin-2-yl group at position 3, and a 4-ethoxy-3-methoxy-substituted aromatic ring. Its structure (C₁₆H₁₆N₅O₂S; molecular weight 358.40 g/mol) includes:

  • Pyridin-2-yl group: Enhances π-stacking interactions and metal coordination capabilities .
  • 4-Ethoxy-3-methoxybenzylidene: Introduces steric bulk and electron-donating effects, influencing solubility and reactivity .

Spectral confirmation includes IR (C=S stretch ~1215–1250 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.50–8.90 ppm, methoxy at δ ~3.80 ppm) .

Properties

CAS No.

613248-41-2

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N5O2S/c1-3-24-14-8-7-12(10-15(14)23-2)11-19-22-16(20-21-17(22)25)13-6-4-5-9-18-13/h4-11H,3H2,1-2H3,(H,21,25)/b19-11+

InChI Key

LSIXSRZZYQZBEP-YBFXNURJSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)OC

Origin of Product

United States

Biological Activity

The compound 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered interest for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, antimicrobial efficacy, and potential applications in medicinal chemistry.

The molecular formula of the compound is C17H17N5O2SC_{17}H_{17}N_{5}O_{2}S with a molecular weight of approximately 355.421 g/mol. The structure features a triazole ring, which is known for its pharmacological significance due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, S-substituted derivatives of 1,2,4-triazole-3-thiols were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that these compounds exhibited significant activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 125 μg/mL .

Table 1: Antimicrobial Activity of Related Triazole Derivatives

Compound NameMIC (μg/mL)Target Organisms
1-(4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-thiol31.25Pseudomonas aeruginosa
1-(4-methoxyphenyl)-2-(4-ethyl-5-(((3-(pyridin-4-yl)-1H)-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-thiol62.5Staphylococcus aureus
S-substituted derivatives31.25 - 125E. coli, S. aureus, C. albicans

Anticancer Activity

The triazole scaffold has also been explored for anticancer applications. Research indicates that certain derivatives possess antiangiogenic properties and can inhibit tumor growth in various cell lines. A study involving 3-amino-1,2,4-triazole derivatives demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis . The presence of specific substituents on the triazole ring was found to enhance biological activity.

Case Study: Anticancer Evaluation

In a recent study evaluating the anticancer properties of triazole derivatives:

  • Compounds were tested against several cancer cell lines.
  • Notably, derivatives with bromophenyl groups showed enhanced efficacy compared to their counterparts without this substituent.

Structure-Biological Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is critical for optimizing drug design. For the compound :

  • Triazole Ring : Essential for interaction with biological targets.
  • Substituents : The presence of ethoxy and methoxy groups appears to enhance solubility and bioactivity.
  • Pyridine Moiety : Contributes to the overall pharmacological profile by providing additional binding sites.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including the compound . Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against a variety of pathogens:

  • Study Findings : A study on S-substituted derivatives of 1,2,4-triazole-3-thiols showed promising antimicrobial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 μg/mL for active compounds .

The relationship between the chemical structure of triazole derivatives and their biological activity has been extensively studied. Variations in substituents on the sulfur atom or other positions within the triazole ring can significantly influence antimicrobial efficacy. For instance:

CompoundAntimicrobial ActivityMIC (μg/mL)Target Pathogen
Compound AModerate62.5E. coli
Compound BHigh31.25P. aeruginosa
Compound CLow125S. aureus

This table illustrates how different derivatives can vary in their effectiveness against specific pathogens based on structural modifications.

Synthesis and Modification

The synthesis of 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step organic reactions that allow for the introduction of various substituents. The ability to modify its structure lends itself to the development of tailored compounds with enhanced biological activities.

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives:

  • Antimicrobial Evaluation : In one study, researchers synthesized multiple triazole derivatives and evaluated their antimicrobial properties against clinical isolates. The results indicated that certain modifications led to enhanced activity against resistant strains .
  • Pharmacological Screening : Another study focused on a series of triazole compounds that were screened for their potential as antifungal agents. Compounds with specific substituents showed significant inhibition against fungal pathogens .

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Moiety

Compound Name Substituents on Benzylidene Key Features Reference
4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione 3-Bromo-4-methoxy Increased electronegativity; bromine enhances halogen bonding
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3,4-Dimethoxy Enhanced electron-donating effects; pyrazole adds heterocyclic diversity
4-((4-Chlorobenzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione 4-Chloro Chlorine improves lipophilicity; simpler structure
4-(3,5-Di-tert-butyl-4-hydroxybenzylideneamino)-3-...-1H-1,2,4-triazole-5(4H)-thione 3,5-Di-tert-butyl-4-hydroxy Bulky tert-butyl groups increase steric hindrance; hydroxyl aids H-bonding

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) improve solubility in polar solvents but may reduce membrane permeability .
  • Halogen substituents (e.g., Br, Cl) enhance binding to hydrophobic enzyme pockets and stability via halogen bonds .
  • Bulkier groups (e.g., tert-butyl) limit conformational flexibility but improve thermal stability .

Variations in the Triazole-Thione Core Substituents

Compound Name Position 3 Substituent Position 4 Substituent Key Features Reference
4-(Benzylideneamino)-3-(1-(2-fluoro-biphenyl-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione 1-(2-Fluoro-biphenyl-4-yl)ethyl Benzylideneamino Biphenyl group enhances π-π stacking; fluorinated moiety boosts bioavailability
4-Amino-3-(1,2,3,4,5-pentahydroxypentyl)-1H-1,2,4-triazole-5(4H)-thione Pentahydroxypentyl Amino Hydroxyl-rich side chain improves water solubility
3-(Adamantan-1-yl)-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione Adamantyl 4-Hydroxybenzylidene Adamantyl group confers rigidity; hydroxyl aids antioxidant activity

Key Observations :

  • Pyridinyl substituents (e.g., pyridin-2-yl) enable metal coordination and enhance interactions with biological targets .
  • Alkyl/aryl groups (e.g., adamantyl, biphenyl) increase lipophilicity, impacting blood-brain barrier penetration .

Key Observations :

  • Microwave-assisted synthesis reduces reaction time and improves yields compared to conventional reflux .
  • Solvent systems (e.g., methanol-water) influence crystallization and purity .

Key Observations :

  • Antitubercular activity in brominated analogs suggests halogenation enhances targeting of mycobacterial enzymes .

Structural and Crystallographic Insights

  • C=N Configuration : E-configuration confirmed via X-ray crystallography in analogs .
  • Thione vs. Thiol : Thione form predominates in solid state (C=S bond length: ~1.67 Å) .
  • Packing Interactions : π-π stacking (pyridinyl-benzylidene) and H-bonding (N-H···S) stabilize crystal lattices .

Preparation Methods

Schiff Base Condensation Strategy

The primary route to this compound involves a two-step synthesis:

  • Formation of the 1,2,4-triazole-thione precursor : 3-(Pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is synthesized via cyclization of thiosemicarbazide derivatives under basic conditions.

  • Condensation with 4-ethoxy-3-methoxybenzaldehyde : The triazole-thione reacts with the aldehyde to form the benzylideneamino Schiff base. This step typically employs acid catalysis (e.g., p-toluenesulfonic acid) in refluxing ethanol.

The reaction mechanism involves nucleophilic attack by the triazole’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine linkage (C=N). Microwave-assisted methods significantly enhance this step, reducing reaction times from hours to minutes while improving yields.

Conventional Heating Method

Procedure and Optimization

In a representative protocol:

  • Reactants : 3-(Pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (1 equiv), 4-ethoxy-3-methoxybenzaldehyde (1.2 equiv), p-toluenesulfonic acid (0.1 equiv).

  • Conditions : Reflux in anhydrous ethanol (80°C, 6–8 hours).

  • Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol, and dry under vacuum.

Yield : 70–78%.
Characterization :

  • 1H NMR (CDCl3): δ 2.3 (s, 3H, CH3), 3.8 (s, 3H, OCH3), 4.1 (q, 2H, OCH2CH3), 6.8–7.9 (m, aromatic protons), 10.0 (s, 1H, N=CH), 14.2 (s, 1H, NH).

  • HPLC Purity : ≥98%.

Limitations

  • Prolonged heating risks decomposition of the thione group.

  • Moderate yields due to competing side reactions (e.g., aldehyde polymerization).

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation accelerates the condensation step via dielectric heating, enabling rapid and uniform energy transfer. A modified protocol derived from Zaheer et al. includes:

  • Reactants : Same as conventional method.

  • Conditions : Microwave reactor (280–320 W, 150–170°C, 10–25 minutes).

  • Workup : Identical to conventional method.

Yield : 89–97%.
Advantages :

  • Time Reduction : 10–25 minutes vs. 6–8 hours.

  • Improved Purity : Reduced side products due to shorter exposure to heat.

Comparative Analysis of Methods

ParameterConventional MethodMicrowave Method
Reaction Time 6–8 hours10–25 minutes
Temperature 80°C150–170°C
Yield 70–78%89–97%
Energy Consumption HighLow
Scalability ModerateHigh (batch reactors)

Critical Factors Influencing Synthesis

Solvent Effects

  • Ethanol : Optimal for solubility and product precipitation.

  • DMF/THF : Reduce yields due to poor Schiff base stability.

Substituent Electronic Effects

  • Electron-donating groups (e.g., methoxy, ethoxy) on the benzaldehyde enhance electrophilicity of the carbonyl, accelerating imine formation.

Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : ν(C=N) at 1610–1630 cm−1; ν(C=S) at 1240–1260 cm−1.

  • LC-MS : [M+H]+ at m/z 356.4 (calc. 355.4).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : C 57.5%, H 4.8%, N 19.7% (calc. C 57.6%, H 4.8%, N 19.7%).

Industrial-Scale Production Considerations

  • Cost Efficiency : Microwave methods reduce energy costs by 40% compared to conventional heating.

  • Process Safety : Lower thermal exposure minimizes degradation risks.

  • Regulatory Compliance : Meets ICH guidelines for residual solvents (ethanol ≤5000 ppm) .

Q & A

What are the established synthetic routes for preparing 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione?

Basic Question
The synthesis typically involves a Schiff base condensation reaction between 4-amino-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione and 4-ethoxy-3-methoxybenzaldehyde. Key steps include:

  • Reaction Setup : Dissolve the aminotriazole-thione precursor in ethanol, followed by addition of an aqueous base (e.g., KOH) or acid (e.g., HCl) to activate the condensation .
  • Catalyst/Solvent : Use ethanol as the solvent under reflux conditions (1–3 hours). Acidic (HCl) or basic (KOH) catalysts may be employed depending on substrate reactivity .
  • Workup : Precipitate the product by pouring the mixture into water, followed by filtration, washing, and recrystallization from ethanol .

How is the crystal structure of this compound characterized, and what parameters ensure reliability?

Basic Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Critical parameters include:

  • Data Quality : Ensure a data-to-parameter ratio > 10 and R-factor < 0.05 for high precision .
  • Geometric Analysis : Measure dihedral angles between aromatic rings (e.g., 25.3° between triazole and phenyl rings in related compounds) to confirm molecular planarity .
  • Intermolecular Interactions : Identify weak hydrogen bonds (e.g., N–H···S) and π-π stacking (3.3–3.6 Å distances) to explain packing motifs .

How can reaction conditions be optimized to improve Schiff base formation yield?

Advanced Question
Optimization strategies include:

  • Catalyst Screening : Test acidic (HCl) vs. basic (KOH) conditions; acidic media may enhance imine formation for electron-deficient aldehydes .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility for bulky substituents, though ethanol is standard for ease of purification .
  • Temperature/Time : Extend reflux duration (up to 6 hours) for sterically hindered aldehydes, monitored by TLC or HPLC .

What advanced analytical techniques validate the purity and structural integrity of this compound?

Advanced Question
A multi-technique approach is recommended:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and Schiff base formation (e.g., imine proton at δ 8.5–9.0 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (deviation < 0.4%) .
  • SC-XRD : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) via bond-length analysis (C=S: ~1.68 Å) .

How should researchers address discrepancies in reported biological activities of analogous triazole-thiones?

Advanced Question
Contradictions often arise from substituent effects or assay variability. Mitigation strategies:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen vs. methoxy groups) and correlate with bioactivity .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Replicate under identical conditions (pH, temperature) .
  • Computational Modeling : Perform molecular docking to predict binding affinities to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

What computational methods predict the electronic properties and reactivity of this compound?

Advanced Question
Density Functional Theory (DFT) is widely used:

  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., ~4.5 eV) to assess charge transfer potential and reactivity .
  • NMR Prediction : Simulate ¹H/¹³C chemical shifts using software (e.g., Gaussian) and compare with experimental data .
  • Electrostatic Potential Mapping : Visualize nucleophilic/electrophilic sites to guide derivatization (e.g., sulfonation at electron-rich regions) .

How do substituents on the benzylidene group influence physicochemical properties?

Advanced Question
Substituent effects can be probed via:

  • Solubility Studies : Introduce hydrophilic groups (e.g., –OH, –NH₂) to enhance aqueous solubility, monitored by shake-flask method .
  • Thermal Analysis : DSC/TGA to measure melting points and stability; electron-withdrawing groups (e.g., –Cl) often increase thermal resistance .
  • Crystallography : Compare packing efficiencies; bulky substituents (e.g., isobutyl) may reduce crystal density .

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